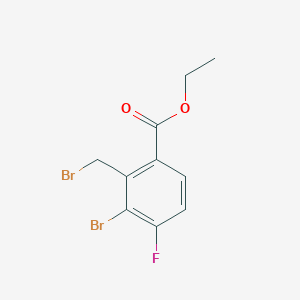
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and ethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate typically involves the bromination of ethyl 4-fluorobenzoate followed by the introduction of a bromomethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, along with a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding ethyl 3-bromo-2-(methyl)-4-fluorobenzoate.
Oxidation: Oxidative reactions can convert the bromomethyl group to a carboxylic acid or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Nucleophilic Substitution: Products include ethyl 3-azido-2-(bromomethyl)-4-fluorobenzoate, ethyl 3-thio-2-(bromomethyl)-4-fluorobenzoate, and ethyl 3-methoxy-2-(bromomethyl)-4-fluorobenzoate.
Reduction: The major product is ethyl 3-bromo-2-(methyl)-4-fluorobenzoate.
Oxidation: Products include ethyl 3-bromo-2-(carboxy)-4-fluorobenzoate and ethyl 3-bromo-2-(formyl)-4-fluorobenzoate.
Scientific Research Applications
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its bromine and fluorine atoms can be used as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate involves its interaction with molecular targets through its bromine and fluorine atoms. These atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ester group allows it to be hydrolyzed under physiological conditions, releasing the active bromomethyl and fluorobenzoate moieties.
Comparison with Similar Compounds
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate can be compared with similar compounds such as:
Ethyl 3-bromo-2-(bromomethyl)benzoate: Lacks the fluorine atom, resulting in different reactivity and applications.
Ethyl 3-bromo-4-fluorobenzoate:
Ethyl 2-(bromomethyl)-4-fluorobenzoate: The position of the bromomethyl group is different, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and ethyl ester functional groups, which confer distinct chemical properties and a wide range of applications.
Properties
Molecular Formula |
C10H9Br2FO2 |
|---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-10(14)6-3-4-8(13)9(12)7(6)5-11/h3-4H,2,5H2,1H3 |
InChI Key |
LFSRWPWJVOIZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















